2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one
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Overview
Description
2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one is a heterocyclic compound that features a benzofuran moiety fused with a pyran ring and a morpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Pyran Ring: The pyran ring can be constructed through a cyclization reaction involving appropriate diketones and aldehydes.
Introduction of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzofuran or pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent
Materials Science: It is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with protein active sites, while the morpholine group can enhance solubility and binding affinity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, are known for their biological activities.
Pyran Derivatives: Compounds like coumarins and flavonoids, which contain pyran rings, are widely studied for their pharmacological properties.
Uniqueness
2-(benzofuran-2-yl)-6-morpholino-4H-pyran-4-one is unique due to its combination of benzofuran and pyran rings with a morpholine substituent. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15NO4 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-6-morpholin-4-ylpyran-4-one |
InChI |
InChI=1S/C17H15NO4/c19-13-10-16(15-9-12-3-1-2-4-14(12)21-15)22-17(11-13)18-5-7-20-8-6-18/h1-4,9-11H,5-8H2 |
InChI Key |
FFDIMOCTDZWGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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